This compound serves as a protected amino acid building block for the construction of peptides. The presence of the tert-butyl group (represented as "t-Bu" in the chemical formula) protects the amine group, preventing unwanted side reactions during peptide bond formation. The benzyloxycarbonyl group (represented as "Cbz" in the formula) also protects the alpha-carboxyl group, allowing for controlled chain elongation during peptide synthesis. [, ]
Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate is a chemical compound with the molecular formula and a molecular weight of approximately 307.385 g/mol. This compound features a tert-butyl group, which contributes to its lipophilicity, and a benzyloxycarbonyl group that serves as a protective moiety for the amino group. It is primarily used in organic synthesis, particularly in the field of peptide chemistry as a building block for amino acids.
While detailed safety information might not be readily available, some general precautions are recommended when handling Boc-Dap(OBn)-OH:
Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate can be synthesized through several methods, including:
Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate is primarily utilized in:
Several compounds share structural features with tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate | C₁₇H₂₅N₂O₅ | Contains an additional oxo group, enhancing reactivity |
| 2-{[(benzyloxy)carbonyl]amino}-5-(tert-butoxy)-5-oxopentanoic acid | C₁₇H₂₃N₁O₆ | Features a tert-butoxy group instead of tert-butyl, affecting solubility |
| N-5-Carbobenzoxy-5-aminopentanoic acid tert-butyl ester | C₁₇H₂₃N₁O₄ | Lacks the benzyloxy group; simpler structure |
These compounds illustrate variations in functional groups that influence their reactivity and applications in synthetic chemistry.
Irritant